molecular formula C9H5ClIN3 B12955354 4-Chloro-5-iodo-2-(pyridin-2-yl)pyrimidine

4-Chloro-5-iodo-2-(pyridin-2-yl)pyrimidine

Cat. No.: B12955354
M. Wt: 317.51 g/mol
InChI Key: FNIYQFINRRMYRS-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyrimidine ring, which is further substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2-(pyridin-2-yl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the use of N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) as halogenating agents. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar halogenation reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.

Scientific Research Applications

4-Chloro-5-iodo-2-(pyridin-2-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
  • 5-Chloro-3-iodo-pyridin-2-ylamine
  • 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

4-Chloro-5-iodo-2-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions, such as targeted drug design or the development of specialized materials.

Properties

Molecular Formula

C9H5ClIN3

Molecular Weight

317.51 g/mol

IUPAC Name

4-chloro-5-iodo-2-pyridin-2-ylpyrimidine

InChI

InChI=1S/C9H5ClIN3/c10-8-6(11)5-13-9(14-8)7-3-1-2-4-12-7/h1-5H

InChI Key

FNIYQFINRRMYRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)Cl)I

Origin of Product

United States

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